molecular formula C7H14N2O B2909523 (3S)-3-ethyl-1,4-diazepan-2-one CAS No. 2090219-08-0

(3S)-3-ethyl-1,4-diazepan-2-one

Cat. No.: B2909523
CAS No.: 2090219-08-0
M. Wt: 142.202
InChI Key: SGCXXMVKFMVWMF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-ethyl-1,4-diazepan-2-one is a chemical compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-ethyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable diketone under acidic or basic conditions to form the diazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve higher efficiency and selectivity. These methods are designed to minimize waste and reduce production costs while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-ethyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diazepane oxides, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-ethyl-1,4-diazepan-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of diazepane derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its ability to undergo various chemical modifications makes it valuable for creating customized materials.

Mechanism of Action

The mechanism of action of (3S)-3-ethyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-methyl-1,4-diazepan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    (3S)-3-ethyl-1,4-diazepan-2-thione: Contains a sulfur atom in place of the oxygen atom in the diazepane ring.

Uniqueness

(3S)-3-ethyl-1,4-diazepan-2-one is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S)-3-ethyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-6-7(10)9-5-3-4-8-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCXXMVKFMVWMF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.